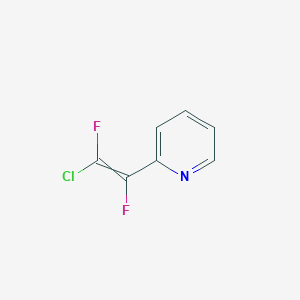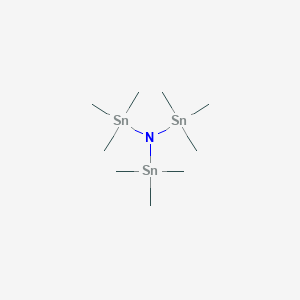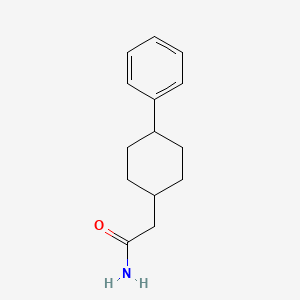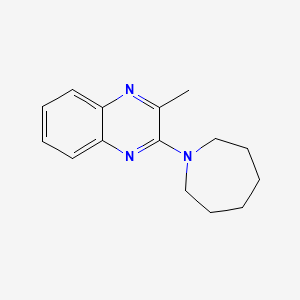methyl benzoate CAS No. 5544-54-7](/img/structure/B14744126.png)
[4-(Benzyloxy)phenyl](6,7-dimethoxyisoquinolin-1-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)phenylmethyl benzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group linked to a dimethoxyisoquinolinylmethyl benzoate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethyl benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenyl alcohol.
Synthesis of the Isoquinoline Derivative: The isoquinoline moiety is synthesized by reacting 6,7-dimethoxyisoquinoline with a suitable alkylating agent under acidic conditions.
Coupling Reaction: The final step involves the esterification of the benzyloxyphenyl intermediate with the isoquinoline derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Benzyloxy)phenylmethyl benzoate: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
4-(Benzyloxy)phenylmethyl benzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(Benzyloxy)phenylmethyl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
相似化合物的比较
4-(Benzyloxy)phenylmethyl benzoate: can be compared with similar compounds such as:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity in cross-coupling reactions.
4-(Benzyloxy)phenol: A simpler analog used in various chemical reactions and industrial applications.
The uniqueness of 4-(Benzyloxy)phenylmethyl benzoate lies in its complex structure, which provides a versatile platform for diverse chemical modifications and applications.
属性
CAS 编号 |
5544-54-7 |
|---|---|
分子式 |
C32H27NO5 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
[(6,7-dimethoxyisoquinolin-1-yl)-(4-phenylmethoxyphenyl)methyl] benzoate |
InChI |
InChI=1S/C32H27NO5/c1-35-28-19-25-17-18-33-30(27(25)20-29(28)36-2)31(38-32(34)24-11-7-4-8-12-24)23-13-15-26(16-14-23)37-21-22-9-5-3-6-10-22/h3-20,31H,21H2,1-2H3 |
InChI 键 |
DYEVWJAIKQOWTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


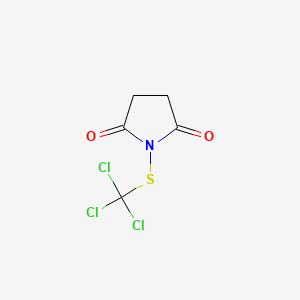
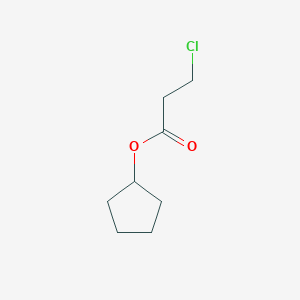
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
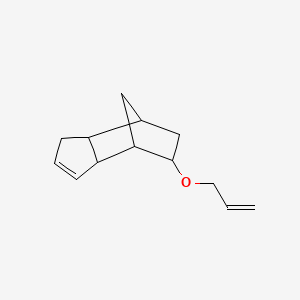
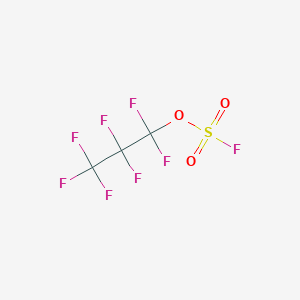
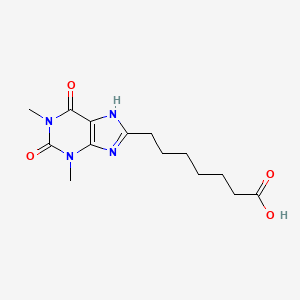
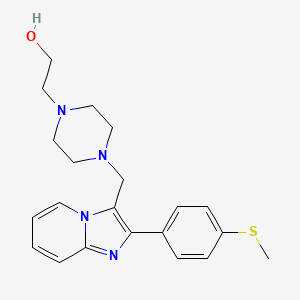
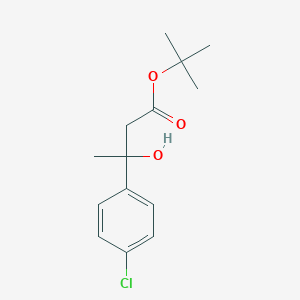
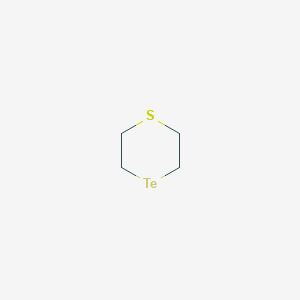
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
